molecular formula C11H7FN6O2 B12178883 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide

8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide

Cat. No.: B12178883
M. Wt: 274.21 g/mol
InChI Key: FMQJQTGUZYLBCG-UHFFFAOYSA-N
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Description

8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the tetrazole ring: This can be done by reacting nitriles with sodium azide under acidic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide would depend on its specific application. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluoro and tetrazole groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-fluoroquinoline derivatives: Known for their antimicrobial properties.

    Tetrazole-containing compounds: Used in pharmaceuticals for their bioisosteric properties.

    Quinoline carboxamides: Studied for their anticancer and anti-inflammatory activities.

Uniqueness

8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide is unique due to the combination of the fluoro, tetrazole, and quinoline moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H7FN6O2

Molecular Weight

274.21 g/mol

IUPAC Name

8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C11H7FN6O2/c12-7-3-1-2-5-8(7)13-4-6(9(5)19)10(20)14-11-15-17-18-16-11/h1-4H,(H,13,19)(H2,14,15,16,17,18,20)

InChI Key

FMQJQTGUZYLBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NNN=N3

Origin of Product

United States

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